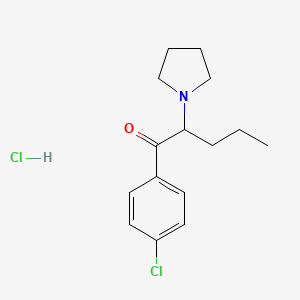

1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride

Description

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic cathinone derivative characterized by a pentanone backbone substituted with a 4-chlorophenyl group and a pyrrolidinyl moiety. The 4-chloro substitution likely enhances lipophilicity and alters receptor binding compared to other aryl-substituted cathinones, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDHIMKXDNXKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344949 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5537-17-7 | |

| Record name | 4-Chloro-alpha-pvp hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-ALPHA-PVP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N72C3S6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

α-Bromoketone Intermediate Route

A widely documented method involves the preparation of α-bromoketones as precursors. For example, 1-(4-chlorophenyl)-1-pentanone is brominated at the α-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting α-bromoketone is then reacted with pyrrolidine in a nucleophilic substitution reaction. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 40°C.

Reaction conditions :

Horner-Wadsworth-Emmons Olefination

An alternative route adapts the Horner-Wadsworth-Emmons (HWE) reaction, as demonstrated in a patent for structurally related compounds. Here, α-alkoxy p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone in the presence of a strong base such as sodium tert-butoxide. While this method originally targets 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, the protocol can be modified by substituting cyclopropyl methyl ketone with pentanone derivatives to yield the desired backbone.

Key parameters :

-

Base : Sodium tert-butoxide or potassium tert-butoxide

-

Solvent : Mixture of polar (e.g., THF) and non-polar (e.g., toluene) solvents

-

Molar ratio : 1.0–1.2:1.0–1.2:2.0–2.5 (phosphonate:ketone:base)

The introduction of the pyrrolidinyl group is critical for achieving the target structure. This step typically involves:

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone intermediate reacts with pyrrolidine under controlled conditions. For instance, a mixture of α-bromo-1-(4-chlorophenyl)-1-pentanone and excess pyrrolidine in THF is stirred at room temperature for 6–12 hours. The reaction is quenched with water, and the product is extracted using dichloromethane or toluene.

Purification :

Reductive Amination (Alternative Approach)

While less common, reductive amination offers a route to similar structures. For example, 1-(4-chlorophenyl)-2-(methylamino)-1-propanone monohydrochloride is synthesized via reductive amination of the corresponding ketone with methylamine, followed by HCl treatment. Adapting this method would require substituting methylamine with pyrrolidine and optimizing reaction conditions.

Hydrochloride Salt Formation

The final step involves converting the free base to the monohydrochloride salt. This is achieved by treating the amine-containing product with hydrochloric acid under reflux.

Procedure :

-

The free base (1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone) is dissolved in anhydrous ethanol.

-

Concentrated HCl (37%) is added dropwise at 0–5°C.

-

The mixture is stirred for 1–2 hours, then filtered to collect the precipitate.

Optimization notes :

-

Acid concentration : 10–37% HCl

-

Reaction medium : Water or water/organic solvent mixtures (e.g., methanol, dichloromethane)

Analytical and Purification Techniques

Chromatographic Analysis

Purity assessment is performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). For example, silica gel column chromatography with hexane/dichloromethane (3:1) achieves purities exceeding 99%.

Spectroscopic Characterization

-

¹H NMR : Key peaks include δ 0.12–0.40 (m, 4H, cyclopropane), 3.50 (s, 3H, methoxy), and 7.18–7.22 (m, 4H, aromatic).

-

Mass spectrometry : Accurate mass confirms the molecular ion at m/z 301.1 (C₁₅H₂₀ClNO).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and biological activities of the target compound with its closest analogs:

Pharmacological Profiles

- Target Compound: Likely acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) based on cathinone analogs.

- Pyrovalerone : Clinically used for its stimulant effects; longer duration of action due to methyl substitution .

- 3-Fluoro Analog : Exhibits psychoactive properties but with reduced stability, leading to shorter metabolic half-life .

Research and Regulatory Considerations

- Abuse Liability : Fluorinated and chlorinated analogs are often investigated as designer drugs, necessitating strict regulatory oversight .

Biological Activity

1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, also known as 4'-chloro-α-pyrrolidinovalerophenone (CAS Number: 5537-17-7), is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substances often referred to as synthetic cathinones, which are structurally related to naturally occurring cathinones found in the khat plant. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A chlorophenyl group (4-chlorophenyl)

- A pyrrolidinyl group

- A pentanone backbone

This configuration contributes to its reactivity and interaction with biological systems.

The precise biochemical pathways influenced by 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, remain largely uncharacterized. However, similar compounds have shown interactions with neurotransmitter systems and enzyme inhibition activities, which may be relevant for understanding this compound's effects.

Pharmacological Effects

Research into the pharmacological effects of this compound indicates several potential activities:

Study on Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of synthetic derivatives similar to 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, several compounds were tested for their effectiveness against AChE and urease. The results indicated that certain derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard reference compounds.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.14 ± 0.003 | AChE |

| Compound B | 6.28 ± 0.003 | Urease |

| Reference (Thiourea) | 21.25 ± 0.15 | Urease |

This suggests that modifications on the pyrrolidine or phenyl rings could enhance enzyme inhibition.

Antibacterial Screening

A separate investigation into the antibacterial efficacy of related compounds highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings underscore the need for further exploration into the antibacterial potential of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride.

Comparison with Similar Compounds

The biological activity of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone can be contextualized by comparing it with other synthetic cathinones:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| MDPV | Similar structure with different side chains | Strong CNS stimulant |

| α-PVP | Similar core structure | High abuse potential, stimulant effects |

These comparisons highlight the unique aspects of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone while also placing it within a broader category of psychoactive substances.

Q & A

Basic: What spectroscopic methods are recommended for characterizing 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-pentanone monohydrochloride?

Answer:

Key spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve the chlorophenyl ring (δ 7.3–7.5 ppm for aromatic protons) and pyrrolidinyl moiety (δ 2.5–3.5 ppm for N–CH₂ groups). Assign stereochemistry via coupling constants .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹) and NH/Cl interactions in the hydrochloride salt .

Basic: How can researchers assess the purity of this compound in experimental settings?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/ammonium formate buffer (pH 3.0). Purity >98% is typical for pharmacological studies .

- Melting Point Analysis: Compare observed melting points (e.g., 88–91°C for analogous pyrrolidinyl ketones) with literature values to detect impurities .

Advanced: How do crystallographic data inform molecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Space Group: Monoclinic (P21/c or P21/n) for hydrochloride salts, with chloride ions forming hydrogen bonds to the pyrrolidinyl NH⁺ .

- Torsional Angles: Substituents on the phenyl ring (e.g., 4-Cl) influence planarity; dihedral angles <10° suggest strong π-stacking in receptor binding .

| Parameter | Value for Analogous Compounds | Reference |

|---|---|---|

| Space Group | P21/c | |

| Bond Length (C=O) | 1.21 Å |

Advanced: What contradictions exist between in vitro and in vivo pharmacological data for this compound?

Answer:

- In Vitro: High affinity for dopamine/norepinephrine transporters (IC₅₀ < 10 nM in transfected cells) .

- In Vivo: Lower potency in locomotor assays (ED₅₀ ~5 mg/kg in rodents) due to blood-brain barrier limitations .

Methodological Note: Use pharmacokinetic modeling (e.g., allometric scaling) to reconcile discrepancies .

Basic: What synthetic routes are documented for pyrrolidinyl ketone derivatives?

Answer:

- Grignard Reaction: Condense 4-chlorobenzonitrile with pyrrolidine, followed by ketone formation via alkylation .

- Mannich Reaction: React 4-chlorophenylacetone with pyrrolidine and formaldehyde under acidic conditions .

- Purification: Recrystallize from ethanol/diethyl ether to isolate the hydrochloride salt .

Advanced: What computational approaches predict receptor binding affinity for this compound?

Answer:

- Docking Simulations (AutoDock Vina): Model interactions with monoamine transporters; prioritize residues (e.g., Tyr-95 in DAT) for mutagenesis validation .

- Quantitative Structure-Activity Relationship (QSAR): Use Hammett constants (σ⁺ for 4-Cl substituent) to correlate electronic effects with binding .

Basic: What metabolic pathways are identified for this compound?

Answer:

- Phase I Metabolism: Hepatic CYP3A4-mediated N-demethylation of the pyrrolidinyl ring, forming 4-chlorophenylpentanone .

- Phase II Metabolism: Glucuronidation of the ketone group detected via LC-MS/MS in urine samples .

Advanced: How do structural modifications at the 4-chlorophenyl position affect pharmacological activity?

Answer:

- Electron-Withdrawing Groups (e.g., 4-Cl): Enhance transporter binding via resonance stabilization of the cation-π interaction .

- Bulkier Substituents (e.g., 4-CF₃): Reduce brain penetration due to increased logP values (>3.5) .

| Substituent | Transporter IC₅₀ (nM) | logP | Reference |

|---|---|---|---|

| 4-Cl | 8.2 ± 1.5 | 2.9 | |

| 4-F | 12.4 ± 2.1 | 2.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.